2-Iodononafluorobutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

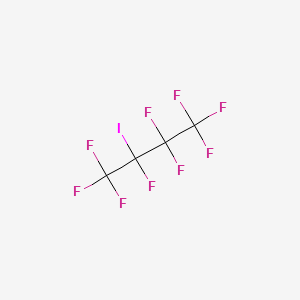

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,4,4,4-nonafluoro-3-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F9I/c5-1(6,3(8,9)10)2(7,14)4(11,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJVLVWUMYWJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)I)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379427 | |

| Record name | 2-Iodoperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-51-9 | |

| Record name | 2-Iodoperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodoperfluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodononafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, available data, and potential applications of 2-Iodononafluorobutane. Due to the limited availability of specific experimental data for this particular isomer, this document also includes representative information and methodologies based on closely related perfluoroalkyl iodides to provide a functional guide for research and development.

Core Chemical Properties and Data

This compound, also known as 2-iodoperfluorobutane, is a highly fluorinated organic compound. Its physical and chemical properties are primarily dictated by the presence of the nine fluorine atoms, which impart high density, thermal stability, and unique reactivity.

Identifiers and General Data

| Property | Data |

| IUPAC Name | 1,1,1,2,2,3,4,4,4-nonafluoro-3-iodobutane |

| Synonyms | 2-Iodoperfluorobutane, Perfluoroisobutyl iodide |

| CAS Number | 375-51-9 |

| Molecular Formula | C₄F₉I |

| Molecular Weight | 345.93 g/mol |

| InChI Key | FBJVLVWUMYWJMY-UHFFFAOYSA-N |

Physical Properties

The available physical data for this compound is summarized below. It is important to note that data for perfluoroalkyl iodides can vary slightly based on purity.

| Property | Value |

| Boiling Point | 63.8 °C at 760 mmHg[1] |

| Density | 2.095 g/cm³[1] |

| Appearance | Assumed to be a colorless to pale purple liquid |

| Solubility | Expected to be immiscible with water and soluble in various organic solvents. |

Spectroscopic Data

Specific experimental spectroscopic data for this compound is not available in common databases. Therefore, this section provides an expert interpretation of the expected spectral characteristics based on the molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: This is the most informative NMR technique for this compound. The spectrum is expected to be complex due to the presence of multiple, distinct fluorine environments and complex spin-spin coupling. Based on the structure CF₃-CF₂-CF(I)-CF₃, four distinct fluorine signals are anticipated. The chemical shifts would provide key information about the electronic environment of each fluorine nucleus.

-

¹³C NMR: Four signals are expected, corresponding to the four carbon atoms in the butane chain. The carbon atom bonded to the iodine (C-2) would likely show a signal at a higher field (lower ppm) compared to the other carbons due to the heavy atom effect of iodine. The other carbon signals would be significantly influenced by the attached fluorine atoms.

-

¹H NMR: As there are no hydrogen atoms in this compound, a proton NMR spectrum would not show any signals from the compound itself, which can be advantageous when using protonated solvents.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 346. The fragmentation pattern would likely be dominated by the cleavage of the C-I bond, which is the weakest bond in the molecule. This would result in a prominent peak corresponding to the nonafluorobutyl cation ([C₄F₉]⁺) at m/z 219. Other fragments resulting from the loss of CF₃ or other fluorinated fragments would also be expected.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F stretching vibrations. The C-I stretching vibration would appear at a much lower frequency, typically in the range of 500-600 cm⁻¹.

Chemical Reactivity and Applications

Perfluoroalkyl iodides, including this compound, are valuable reagents in organic synthesis, primarily as sources of perfluoroalkyl radicals. These radicals are key intermediates in various transformations, particularly in the development of pharmaceuticals and advanced materials where the incorporation of perfluoroalkyl groups can significantly enhance biological activity, metabolic stability, and other physicochemical properties.

Radical Perfluoroalkylation

A primary application of this compound is in radical perfluoroalkylation reactions. The relatively weak carbon-iodine bond can be cleaved homolytically using radical initiators (e.g., AIBN, peroxides), light, or transition metal catalysts to generate the 2-nonafluorobutyl radical. This radical can then add to a variety of substrates, including alkenes, alkynes, and aromatic compounds.

The following is a representative, general protocol for the radical addition of a perfluoroalkyl iodide to an alkene. This protocol should be adapted and optimized for specific substrates and scales.

Materials:

-

This compound

-

Alkene substrate

-

Radical initiator (e.g., azobisisobutyronitrile - AIBN)

-

Anhydrous, deoxygenated solvent (e.g., toluene, acetonitrile, or a fluorinated solvent)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the alkene substrate and the chosen solvent.

-

Add this compound (typically 1.1 to 1.5 equivalents relative to the alkene).

-

Add the radical initiator (typically 0.1 to 0.2 equivalents).

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN in toluene).

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or distillation to obtain the desired perfluoroalkylated product.

Workflow for Radical Perfluoroalkylation:

Caption: General workflow for the radical perfluoroalkylation of an alkene.

Safety and Handling

Perfluoroalkyl iodides should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. These compounds can be sensitive to light, so storage in amber bottles or in the dark is recommended. They may also be irritating to the skin, eyes, and respiratory system. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable, though less-studied, member of the perfluoroalkyl iodide family. Its primary utility lies in its potential as a precursor for the 2-nonafluorobutyl radical, enabling the introduction of this branched perfluoroalkyl moiety into organic molecules. While specific experimental data for this compound is scarce, this guide provides a framework for its use based on the established chemistry of related compounds. Further research into the synthesis, properties, and reactivity of this compound is warranted to fully explore its potential in drug discovery and materials science.

References

An In-depth Technical Guide to the Laboratory Synthesis of 2-Iodononafluorobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the laboratory-scale synthesis of 2-iodononafluorobutane (CF₃CF(I)CF₂CF₃), a valuable perfluorinated building block in organic synthesis. Due to the limited availability of direct experimental protocols for this specific isomer, this guide presents a robust synthetic strategy based on a well-established and analogous reaction: the synthesis of secondary perfluoroalkyl iodides from perfluoroalkenes. The proposed methodology, characterization data, and experimental workflow are detailed herein to facilitate its preparation and use in a laboratory setting.

Introduction

This compound is a fluorinated organic compound featuring a nine-fluorine carbon backbone with an iodine atom at the second carbon position. The presence of the electron-withdrawing perfluoroalkyl chain significantly influences the reactivity of the carbon-iodine bond, making it a key intermediate for the introduction of the nonafluoro-sec-butyl group into a variety of molecular scaffolds. This moiety can impart unique properties such as enhanced thermal stability, lipophilicity, and metabolic resistance, which are highly desirable in the development of pharmaceuticals, agrochemicals, and advanced materials.

While its isomer, 1-iodononafluorobutane, is more commonly documented, the secondary iodide offers distinct steric and electronic properties that can be advantageous in specific synthetic applications. This guide addresses the current gap in detailed synthetic literature for this compound by providing a comprehensive, albeit analogous, experimental approach.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that comprehensive spectroscopic data is not widely available in the public domain. The data presented here is compiled from chemical supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 375-51-9 | [1][] |

| Molecular Formula | C₄F₉I | [1][] |

| Molecular Weight | 345.93 g/mol | [1][] |

| Boiling Point | 63.8 °C at 760 mmHg | [] |

| Density | 2.095 g/cm³ | [1] |

| Appearance | Not specified (likely a liquid) | |

| Purity | >95% (commercially available) | [] |

Proposed Synthesis Pathway

The most plausible and well-supported method for the laboratory synthesis of this compound is the electrophilic addition of iodine monochloride (ICl) across the double bond of octafluoro-2-butene (CF₃CF=CFCF₃). This reaction is analogous to the documented synthesis of 2-iodoheptafluoropropane from hexafluoropropene, which proceeds with high yield and purity[3]. The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride (BF₃), in a hydrofluoric acid (HF) solvent.

The proposed reaction scheme is as follows:

Caption: Proposed synthesis of this compound.

The regioselectivity of the iodine and chlorine addition is a critical aspect of this reaction. In the addition of ICl to unsymmetrical alkenes, the iodine atom typically acts as the electrophile. For perfluorinated alkenes, the electronic effects of the fluorine atoms will direct the addition.

Detailed Experimental Protocol (Analogous)

The following protocol is adapted from a similar, well-documented procedure for the synthesis of 2-iodoheptafluoropropane[3]. Researchers should exercise extreme caution when working with hazardous materials such as iodine monochloride and hydrogen fluoride. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Octafluoro-2-butene (mixture of (E)- and (Z)-isomers may be used)

-

Iodine monochloride (ICl)

-

Boron trifluoride (BF₃)

-

Anhydrous hydrogen fluoride (HF)

-

Reaction vessel (e.g., a shaker tube or autoclave made of a material resistant to HF, such as Hastelloy-C)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine anhydrous hydrogen fluoride and boron trifluoride. The molar ratio of HF to the olefin should be between 5:1 and 25:1[3].

-

Reactant Addition: Cool the vessel and introduce octafluoro-2-butene and iodine monochloride. The molar ratio of the reactants should be optimized, but a starting point of near-equimolar amounts is recommended.

-

Reaction Conditions: The reaction mixture is then agitated at a controlled temperature. Based on the analogous synthesis of 2-iodoheptafluoropropane, a temperature of 50°C for approximately 18 hours is a reasonable starting point[3].

-

Work-up: After the reaction is complete, the reaction mixture is carefully quenched, for example, by pouring it onto ice. The organic layer containing the product is then separated.

-

Purification: The crude product is washed with a reducing agent solution (e.g., sodium bisulfite) to remove any unreacted iodine species, followed by washing with water and drying over a suitable drying agent (e.g., magnesium sulfate).

-

Isolation: The final product, this compound, is isolated and purified by fractional distillation.

Table 2: Analogous Reaction Parameters for the Synthesis of 2-Iodoheptafluoropropane

| Parameter | Value | Reference |

| Starting Alkene | Hexafluoropropene | [3] |

| Reagent | Iodine Monochloride (ICl) | [3] |

| Catalyst | Boron Trifluoride (BF₃) | [3] |

| Solvent | Hydrogen Fluoride (HF) | [3] |

| Temperature | 50 °C | [3] |

| Reaction Time | 18 hours | [3] |

| Yield | 79% | [3] |

| Purity | >98% (GC, NMR) | [3] |

Experimental Workflow and Logic

The overall process for the synthesis and purification of this compound can be visualized as a sequential workflow.

Caption: Experimental workflow for this compound synthesis.

Characterization

Due to the lack of publicly available spectroscopic data for this compound, this section outlines the expected analytical techniques and potential spectral features based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This will be the most informative technique. The spectrum is expected to show distinct resonances for the CF₃ and CF₂ groups, as well as the CF group attached to the iodine atom. The chemical shifts and coupling constants (J-coupling) between the different fluorine nuclei will be characteristic of the 2-iodo structure.

-

¹³C NMR: The spectrum should display four distinct signals corresponding to the four different carbon environments in the molecule. The carbon atom bonded to iodine is expected to have a characteristic chemical shift.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 346. The fragmentation pattern is expected to be dominated by the cleavage of the C-I bond, which is the weakest bond in the molecule. This would result in a prominent peak corresponding to the C₄F₉⁺ fragment. Other fragmentation pathways involving the loss of CF₃ or other perfluoroalkyl fragments may also be observed.

Infrared (IR) Spectroscopy:

-

The IR spectrum will be characterized by strong absorption bands in the C-F stretching region (typically 1100-1300 cm⁻¹). The C-I stretching vibration is expected to appear in the lower frequency region of the spectrum.

Safety Considerations

The synthesis of this compound involves the use of highly corrosive and toxic chemicals, including iodine monochloride and anhydrous hydrogen fluoride.

-

Hydrogen Fluoride (HF): HF is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract. It can also be absorbed through the skin and cause systemic toxicity. Work with HF must be conducted in a specialized fume hood with appropriate personal protective equipment, including acid-resistant gloves, a face shield, and a lab coat. A calcium gluconate gel should be readily available as a first aid measure for HF burns.

-

Iodine Monochloride (ICl): ICl is a corrosive and toxic substance. It can cause severe burns and is harmful if inhaled or swallowed. Handle with care in a well-ventilated fume hood.

-

Pressure: The reaction may be conducted under pressure. Ensure the reaction vessel is properly rated for the expected pressures and temperatures.

A thorough risk assessment should be conducted before undertaking this synthesis, and all institutional safety protocols must be strictly followed.

Conclusion

References

An In-depth Technical Guide to the Physical Properties of 2-Iodononafluorobutane Liquid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodononafluorobutane, identified by the CAS number 375-51-9, is a halogenated organic compound.[1] Its unique molecular structure, which incorporates both iodine and fluorine atoms, imparts distinct chemical and physical characteristics.[1] This document offers a comprehensive guide to the key physical properties of liquid this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for these experimental procedures. This guide is designed to be a valuable resource for professionals in research, science, and drug development who may be utilizing or considering this compound in their work.

Physical Properties of this compound

The physical characteristics of this compound are essential for its proper handling, application, and the design of any process in which it is a component. The tables below summarize the principal physical properties of this compound.

Table 1: General and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Iodoperfluorobutane, Nonafluoro-sec-butyl iodide[2] |

| CAS Number | 375-51-9[1][2] |

| Molecular Formula | C₄F₉I[1][2] |

| Molecular Weight | 345.93 g/mol [1][2] |

| Boiling Point | 64°C to 67°C[2] |

| Density | 2.095 g/cm³[1][2] |

| Refractive Index | 1.3305 to 1.3320[2][3][4] |

| Sensitivity | Light sensitive[2] |

Experimental Protocols

The precise determination of physical properties is a cornerstone of chemical research. The following sections provide detailed descriptions of general experimental methodologies that can be utilized to measure the key physical properties of liquid this compound.

Determination of Boiling Point

The boiling point is a fundamental property that indicates the volatility of a liquid.

Methodology: Distillation Method

A standard and accurate method for determining the boiling point of a liquid is through simple distillation.

-

Apparatus: A round-bottom flask, a distillation head equipped with a port for a thermometer, a condenser, a receiving flask, a heating mantle, and boiling chips.

-

Procedure:

-

A sample of this compound is introduced into the round-bottom flask, along with a few boiling chips to facilitate smooth boiling.

-

The distillation apparatus is assembled. The thermometer should be positioned within the distillation head so that the top of its bulb is level with the bottom of the side arm that leads to the condenser.

-

The liquid is gently heated with the heating mantle.

-

As the liquid begins to boil, its vapor ascends and envelops the thermometer bulb. The vapor then flows into the condenser, where it is cooled and reverts to a liquid state, with the resulting condensate being collected in the receiving flask.

-

The temperature is recorded once it stabilizes, signifying that the vapor and liquid phases are in equilibrium. This constant temperature represents the boiling point of the liquid.

-

Determination of Density

Density is a core physical property that defines the mass of a substance per unit volume.

Methodology: Pycnometer Method

A pycnometer is a specialized flask with a precise and known volume, designed for the accurate measurement of liquid densities.

-

Apparatus: A pycnometer (typically a small glass flask with a ground-glass stopper that includes a capillary tube), an analytical balance, and a constant-temperature bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed with high precision using an analytical balance.

-

The pycnometer is then filled with this compound. The stopper is carefully inserted, which forces any excess liquid out through the capillary. The exterior of the pycnometer is then thoroughly cleaned and dried.

-

The filled pycnometer is weighed again to ascertain the mass of the liquid.

-

To determine the exact volume of the pycnometer, the procedure is repeated using a reference liquid of a known density, such as deionized water.

-

The density of this compound is then calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how light passes through a substance and serves as a valuable parameter for identifying a liquid and assessing its purity.

Methodology: Abbe Refractometer

The Abbe refractometer is a standard laboratory instrument used for the high-precision measurement of the refractive index of liquids.

-

Apparatus: An Abbe refractometer, a light source (often integrated into the instrument), and a constant-temperature water circulator.

-

Procedure:

-

The prism of the Abbe refractometer is carefully cleaned with a suitable solvent and a soft, lint-free tissue.

-

A few drops of this compound are applied to the surface of the measuring prism.

-

The prism is closed, and the instrument's light source is activated.

-

The operator looks through the eyepiece and adjusts the main control knob to position the boundary line between the light and dark fields precisely at the center of the crosshairs.

-

A secondary control is adjusted to remove any observed color distortion and to sharpen the boundary line.

-

The refractive index is then read directly from the instrument's calibrated scale. It is crucial that this measurement is performed at a constant and specified temperature, as the refractive index is a temperature-dependent property.

-

Experimental Workflow

The diagram below illustrates the logical sequence of operations for the determination of the physical properties of this compound.

Caption: Logical workflow for determining physical properties.

Conclusion

This technical guide has presented a detailed compilation of the essential physical properties of this compound liquid, complemented by standardized experimental protocols for their accurate measurement. The systematic presentation of data and methodologies is intended to assist researchers, scientists, and professionals in drug development in their work with this compound. Following these established experimental procedures is crucial for obtaining accurate and reproducible data, which is fundamental for any scientific or developmental application.

References

- 1. This compound | 375-51-9 | FI77508 | Biosynth [biosynth.com]

- 2. Nonafluoro-2-iodobutane, 98%, stab. with copper 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Iodononafluorobutane

This technical guide provides a comprehensive overview of 2-Iodononafluorobutane (CAS Number: 375-51-9), a fluorinated organic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, physical and chemical properties, safety information, a plausible synthetic protocol, and its anticipated reactivity and analytical profile.

Chemical Identification and Properties

This compound, also known as 2-iodoperfluorobutane, is a halogenated alkane. The presence of nine fluorine atoms significantly influences its chemical behavior, rendering the carbon backbone highly electron-deficient. This, in turn, affects the reactivity of the carbon-iodine bond.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 375-51-9[1][2][3][4] |

| IUPAC Name | 1,1,1,2,3,3,4,4,4-nonafluoro-2-iodobutane |

| Molecular Formula | C₄F₉I[1][3] |

| Molecular Weight | 345.93 g/mol [1][4] |

| Synonyms | 2-Iodoperfluorobutane, Nonafluoro-sec-butyl iodide, Perfluoroisobutyl iodide[1][2][3] |

| InChI Key | FBJVLVWUMYWJMY-UHFFFAOYNA-N[2] |

| SMILES | FC(F)(F)C(F)(I)C(F)(F)C(F)(F)F |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Not explicitly stated, likely a liquid | Inferred |

| Boiling Point | 63.8 °C at 760 mmHg | [1] |

| Density | 2.095 g/cm³ | [1] |

| Solubility | Immiscible with water | |

| Storage | Store at 2°C - 8°C, protect from light |

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The available safety data sheets (SDS) indicate that it is an irritant.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | May cause respiratory irritation |

General Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated place, protected from direct sunlight.[5][6]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][7]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]

Synthesis and Reactivity

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the electrophilic addition of iodine monochloride to perfluoro-2-butene.

Materials:

-

Perfluoro-2-butene

-

Iodine monochloride (ICl)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve perfluoro-2-butene (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine monochloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine monochloride.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by distillation.

Reactivity and Applications

As a perfluoroalkyl iodide, this compound is expected to be a versatile building block in organic synthesis. The electron-withdrawing nature of the nonafluorobutyl group makes the iodine-bearing carbon atom highly electrophilic and susceptible to nucleophilic attack. It can also participate in radical reactions.

Its primary application lies in the introduction of the nonafluoro-sec-butyl group into organic molecules, which can impart unique properties such as increased lipophilicity, metabolic stability, and altered electronic characteristics, making it a valuable reagent in the development of pharmaceuticals and agrochemicals.

Analytical Characterization

Detailed experimental spectra for this compound are not widely published. However, its structure can be unequivocally confirmed using a combination of spectroscopic techniques. Below are the expected analytical characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: As there are no hydrogen atoms in the molecule, a proton NMR spectrum will not show any signals corresponding to the compound itself, which is useful for assessing sample purity.

-

¹³C NMR: Four distinct signals are expected, corresponding to the four different carbon environments in the molecule. The carbon atom bonded to iodine will be significantly shifted.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to be complex due to the presence of multiple, distinct fluorine environments and complex spin-spin coupling. Signals for the CF₃ groups and the CF₂ and CF groups will appear in characteristic regions of the spectrum.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z 346. Common fragmentation patterns for iodoalkanes involve the loss of the iodine atom or cleavage of the carbon-carbon bonds.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment | Notes |

| 346 | [C₄F₉I]⁺ | Molecular ion |

| 219 | [C₄F₉]⁺ | Loss of an iodine radical |

| 127 | [I]⁺ | Iodine cation |

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. While some experimental data is limited, the provided information on its properties, safe handling, plausible synthesis, and expected analytical profile serves as a valuable resource for its application in chemical research.

References

- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 2. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2005092820A2 - Synthesis of carbon-labeled perfluoroalkyl compounds - Google Patents [patents.google.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Iodononafluorobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Iodononafluorobutane (C₄F₉I). Due to the limited availability of specific experimental data for the 2-iodo isomer, this document presents data for the closely related structural isomer, 1-Iodononafluorobutane, which serves as a valuable proxy for understanding the spectroscopic characteristics of this class of compounds. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1-Iodononafluorobutane. These values provide a foundational understanding of the chemical shifts, vibrational modes, and fragmentation patterns characteristic of a nonafluorobutyl iodide structure.

Table 1: ¹⁹F NMR Spectroscopic Data for 1-Iodononafluorobutane

| Fluorine Environment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CF₃ | -81.2 | Triplet | J(F-F) = 9.8 |

| CF₂ | -125.8 | Multiplet | |

| CF₂ | -118.3 | Multiplet | |

| CF₂I | -56.9 | Triplet | J(F-F) = 15.6 |

Table 2: ¹³C NMR Spectroscopic Data for 1-Iodononafluorobutane

| Carbon Environment | Chemical Shift (δ) ppm |

| C F₃ | 118.2 |

| C F₂ | 108.5 - 117.5 (multiplets) |

| C F₂ | 108.5 - 117.5 (multiplets) |

| C F₂I | -3.5 |

Table 3: Infrared (IR) Spectroscopy Data for 1-Iodononafluorobutane

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 1300 - 1100 | Strong | C-F stretching |

| 800 - 600 | Medium | C-F bending |

| ~530 | Medium | C-I stretching |

Table 4: Mass Spectrometry Data for 1-Iodononafluorobutane

| m/z | Relative Intensity | Fragment Ion |

| 346 | 45% | [C₄F₉I]⁺ (M⁺) |

| 219 | 100% | [C₄F₉]⁺ |

| 169 | 20% | [C₃F₇]⁺ |

| 131 | 85% | [C₃F₅]⁺ |

| 119 | 30% | [C₂F₅]⁺ |

| 100 | 40% | [C₂F₄]⁺ |

| 69 | 95% | [CF₃]⁺ |

Experimental Protocols

The acquisition of high-quality spectroscopic data for perfluorinated compounds requires specific experimental considerations due to their unique chemical properties, such as high volatility and the presence of the highly sensitive ¹⁹F nucleus.

NMR Spectroscopy

-

Sample Preparation: Samples for ¹⁹F and ¹³C NMR are typically prepared by dissolving the neat liquid (10-50 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard 5 mm NMR tube.

-

¹⁹F NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is used.

-

Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 5-10 seconds to ensure full relaxation of the ¹⁹F nuclei.

-

Number of Scans: 16-64 scans are generally adequate due to the high sensitivity of the ¹⁹F nucleus.

-

Referencing: An external reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard can be used.

-

-

-

¹³C NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer with a carbon-observe probe.

-

Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used. For fluorinated compounds, ¹⁹F decoupling may also be employed to simplify the spectra, though this requires specialized hardware.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C and potential signal splitting from ¹⁹F coupling, a larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, the simplest and most common method is to place a single drop of the liquid between two salt plates (e.g., KBr or NaCl) to create a thin film.[1][2][3]

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to obtain the final spectrum. A background spectrum of the clean salt plates is recorded prior to the sample scan.

-

Mass Spectrometry

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is the standard for volatile compounds.[4][5]

-

Gas Chromatography (GC) Parameters:

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.

-

Inlet Temperature: Typically set to 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Oven Program: A temperature ramp is used to ensure good separation, for example, starting at 40 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C.

-

-

Mass Spectrometry (MS) Parameters:

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a liquid sample such as this compound.

References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. What are the common ionization methods for GC/MS [scioninstruments.com]

- 5. chromatographyonline.com [chromatographyonline.com]

Solubility of 2-Iodononafluorobutane in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Iodononafluorobutane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document synthesizes known qualitative information, discusses expected solubility based on the physicochemical properties of fluorinated compounds, and presents a detailed, representative experimental protocol for its determination. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and industrial applications, including its use as a reagent, solvent, or component in drug delivery systems.

Introduction

This compound (C4F9I) is a perfluoroalkyl iodide, a class of organofluorine compounds with unique properties stemming from the high electronegativity and low polarizability of the fluorine atoms. These properties include high density, low surface tension, and often limited miscibility with conventional organic solvents. A thorough understanding of its solubility is critical for its effective use in synthesis, formulation, and other applications. This guide addresses the current knowledge gap regarding its solubility in common organic solvents.

Physicochemical Properties of this compound

A compilation of the known physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4F9I | [1] |

| Molecular Weight | 345.93 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Density | 2.01 g/mL at 25 °C | [2] |

| Boiling Point | 66-67 °C | [3] |

| Melting Point | -88 °C | [3] |

| Refractive Index | n20/D 1.3285 | [2] |

| Water Solubility | Immiscible | [3][4] |

Solubility Profile of this compound

Table 2 summarizes the expected solubility of this compound in various common organic solvents. The qualitative descriptions are based on general principles, and the estimated quantitative values are extrapolated from data for other perfluorocarbons.[6] It is important to note that these are estimations and should be experimentally verified for any critical application.

Table 2: Qualitative and Estimated Quantitative Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Expected Qualitative Solubility | Estimated Solubility ( g/100 g solvent) |

| Nonpolar | Hexane | Partially Miscible | 5 - 15 |

| Toluene | Partially Miscible | 5 - 10 | |

| Diethyl Ether | Miscible | > 50 | |

| Carbon Tetrachloride | Partially Miscible | 5 - 15 | |

| Polar Aprotic | Acetone | Partially Miscible | 1 - 5 |

| Acetonitrile | Sparingly Soluble | < 1 | |

| Dimethylformamide (DMF) | Sparingly Soluble | < 1 | |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | < 1 | |

| Polar Protic | Ethanol | Partially Miscible | 1 - 5 |

| Methanol | Sparingly Soluble | < 1 | |

| Water | Immiscible | ~0.001 |

Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of intermolecular forces. Due to the highly fluorinated chain, the dominant forces are weak van der Waals interactions. The large iodine atom introduces a degree of polarizability, which can influence interactions with certain solvents.

Caption: Intermolecular forces influencing solubility.

Experimental Protocol for Solubility Determination

As precise, published data is scarce, this section provides a detailed, representative experimental protocol for determining the solubility of this compound in an organic solvent. The method described is the isothermal shake-flask method, which is considered a gold standard for solubility measurements, followed by quantification using gas chromatography (GC).

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Internal standard (a non-volatile compound soluble in the solvent but with a distinct GC retention time, e.g., a higher molecular weight alkane)

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled shaker bath

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the internal standard in the chosen solvent at a known concentration.

-

Prepare a series of calibration standards by adding known amounts of this compound to aliquots of the internal standard stock solution. These should cover the expected solubility range.

-

-

Sample Preparation (Isothermal Saturation):

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of a separate, undissolved phase of this compound is essential to ensure saturation.

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

-

-

Sample Analysis (GC-FID):

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for a short period to allow the undissolved this compound to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets.

-

Dilute the filtered aliquot with a known volume of the solvent containing the internal standard.

-

Analyze the prepared sample and the calibration standards by GC-FID.

-

-

Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the standard solutions.

-

From the peak area ratio obtained for the sample, determine the concentration of this compound in the saturated solution using the calibration curve.

-

Experimental Workflow Diagram:

Caption: Workflow for solubility determination.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is limited in the public domain, this technical guide provides a foundational understanding of its expected solubility behavior. The highly fluorinated nature of the molecule dictates its generally low miscibility with many conventional organic solvents, with the exception of some nonpolar and fluorinated solvents. For applications requiring precise solubility data, the provided experimental protocol offers a robust methodology for its determination. This guide serves as a valuable starting point for researchers and professionals, enabling more informed decisions in the handling and application of this compound.

References

- 1. Perfluorobutyl iodide | C4F9I | CID 67917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ノナフルオロ-1-ヨードブタン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Perfluorobutyl iodide | 423-39-2 [chemicalbook.com]

- 4. Perfluorobutyl iodide CAS#: 423-39-2 [m.chemicalbook.com]

- 5. Fluorocarbon - Wikipedia [en.wikipedia.org]

- 6. f2chemicals.com [f2chemicals.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of 2-Iodononafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2-iodononafluorobutane (C₄F₉I), a compound of interest in organic synthesis and materials science. Due to a lack of direct experimental data on this specific molecule, this guide synthesizes information from studies on analogous perfluoroalkyl iodides and general principles of thermal decomposition of fluorinated organic compounds. It covers theoretical bond dissociation energies, predicted decomposition pathways, and detailed experimental protocols for studying its thermal behavior. All quantitative data is presented in structured tables, and key experimental workflows and decomposition pathways are visualized using diagrams.

Introduction

This compound, a branched perfluoroalkyl iodide, serves as a valuable building block in chemical synthesis, enabling the introduction of the nonafluorobutyl group into various molecular architectures. Its thermal stability is a critical parameter for its storage, handling, and application in high-temperature reactions. Understanding its decomposition behavior is essential for predicting potential byproducts and ensuring safe and efficient process development. This guide aims to provide a thorough technical resource on these aspects.

Thermal Stability and Bond Dissociation Energies

The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. The initiation of thermal decomposition typically involves the cleavage of the weakest bond. In the case of this compound, the primary candidates for initial bond scission are the carbon-iodine (C-I) bond and the carbon-carbon (C-C) bonds. Carbon-fluorine (C-F) bonds are exceptionally strong and less likely to be the primary point of thermal failure.

| Bond Type | General Bond Dissociation Energy (kJ/mol) | Notes |

| Primary C-I in PFAIs | ~210 - 230 | This is the typical range for straight-chain perfluoroalkyl iodides. |

| Secondary C-I in PFAIs | ~200 - 220 | The secondary nature of the carbon atom slightly weakens the C-I bond compared to a primary carbon. This is the most likely bond to break first in this compound. |

| C-C in Perfluoroalkanes | ~350 - 400 | While stronger than the C-I bond, C-C bond cleavage becomes a significant decomposition pathway at higher temperatures. |

| C-F in Perfluoroalkanes | ~480 - 530 | The C-F bond is the strongest single bond in organic chemistry and is unlikely to be the primary site of thermal decomposition. |

Note: PFAIs stands for Perfluoroalkyl Iodides. The values for the secondary C-I bond are estimations based on general chemical principles and data from analogous compounds.

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a free-radical chain mechanism. The process can be broken down into initiation, propagation, and termination steps.

Initiation:

The decomposition is most likely initiated by the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule, to form a secondary nonafluorobutyl radical and an iodine atom.

C₄F₉I → sec-C₄F₉• + I•

Propagation:

The highly reactive sec-C₄F₉• radical can then undergo several reactions:

-

β-Scission: The radical can break a C-C bond at the beta position to the radical center, leading to the formation of a smaller perfluoroalkyl radical and a perfluoroalkene. For the sec-C₄F₉• radical, two primary β-scission pathways are possible:

-

Cleavage of the C₁-C₂ bond to yield trifluoromethyl radical (•CF₃) and hexafluoropropene (C₃F₆).

-

Cleavage of the C₂-C₃ bond to yield a pentafluoroethyl radical (•C₂F₅) and tetrafluoroethylene (C₂F₄).

-

-

Reaction with Parent Molecule: The radical can abstract an iodine atom from another this compound molecule, regenerating a sec-C₄F₉• radical and forming a stable product.

-

Isomerization: The secondary radical could potentially rearrange to a more stable radical isomer, although this is less common in perfluorinated systems.

The iodine atoms formed during initiation can recombine to form molecular iodine (I₂) or react with other radical species.

Termination:

The radical chain reactions are terminated by the combination of two radical species. This can lead to the formation of various larger perfluorinated alkanes.

sec-C₄F₉• + sec-C₄F₉• → C₈F₁₈ (various isomers) sec-C₄F₉• + •CF₃ → C₅F₁₂ I• + I• → I₂

The overall decomposition will likely result in a complex mixture of smaller perfluoroalkanes, perfluoroalkenes, and molecular iodine.

Experimental Protocols for Studying Thermal Decomposition

Investigating the thermal stability and decomposition of this compound requires specialized experimental techniques capable of handling volatile and potentially reactive fluorinated compounds at elevated temperatures. The primary methods employed are gas-phase pyrolysis coupled with in-situ or ex-situ analysis.

Gas-Phase Pyrolysis in a Flow Reactor

This method allows for the study of decomposition under controlled temperature, pressure, and residence time.

Methodology:

-

Sample Introduction: A dilute mixture of this compound in an inert carrier gas (e.g., argon or nitrogen) is prepared. The concentration of the reactant is kept low to minimize bimolecular reactions and favor the study of unimolecular decomposition.

-

Pyrolysis Reactor: The gas mixture is passed through a heated tubular reactor, typically made of quartz or stainless steel, which is placed inside a furnace with precise temperature control.

-

Product Analysis: The effluent from the reactor is rapidly quenched to prevent further reactions and then analyzed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying the various decomposition products.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for real-time monitoring of the reactant decay and the formation of major products.

-

-

Data Analysis: By conducting experiments at various temperatures, the rate of decomposition can be determined. An Arrhenius plot of the natural logarithm of the rate constant versus the inverse of the temperature allows for the calculation of the activation energy and the pre-exponential factor for the decomposition reaction.

Shock Tube Studies

Shock tubes are used to study gas-phase reactions at very high temperatures and short reaction times.

Methodology:

-

Mixture Preparation: A mixture of this compound in a large excess of an inert gas (e.g., argon) is prepared in the driven section of the shock tube.

-

Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the reactant mixture, rapidly heating it to a high temperature.

-

In-situ Monitoring: The concentrations of reactants and products behind the reflected shock wave are monitored in real-time using sensitive spectroscopic techniques, such as atomic resonance absorption spectroscopy (ARAS) for detecting iodine atoms or laser absorption for specific molecules.

-

Kinetic Modeling: The experimental data are compared with the results of detailed chemical kinetic models to refine the reaction mechanism and determine rate constants for individual elementary reactions.

Visualizations

Predicted Decomposition Pathway of this compound

The Genesis of a Fluorochemical Workhorse: A Technical History of Perfluoroalkyl Iodides

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of perfluoroalkyl iodides.

Perfluoroalkyl iodides (R_F-I) have emerged as indispensable reagents in modern synthetic chemistry, providing a versatile platform for the introduction of perfluoroalkyl moieties into a wide array of organic molecules. Their unique reactivity, driven by the electron-withdrawing nature of the perfluoroalkyl chain and the lability of the carbon-iodine bond, has made them invaluable tools in the development of pharmaceuticals, advanced materials, and agrochemicals. This technical guide delves into the seminal discoveries that first brought these compounds to light, details the evolution of their synthesis, provides key experimental protocols, and explores their historical and ongoing impact on drug development.

A Historical Perspective: The Pioneering Era of Organofluorine Chemistry

The story of perfluoroalkyl iodides is intrinsically linked to the broader history of organofluorine chemistry, which saw a dramatic acceleration in the mid-20th century. While early explorations into fluorinated organic compounds date back to the 19th century, the systematic investigation and development of practical synthetic routes to perfluoroalkyl compounds began in earnest during and after World War II.

A pivotal figure in this field was the British chemist R. N. Haszeldine. His work in the late 1940s and early 1950s laid the foundational groundwork for the synthesis and understanding of perfluoroalkyl iodides. In a landmark 1949 publication, Haszeldine reported the synthesis of trifluoromethyl iodide (CF₃I) and its subsequent reaction with ethylene and tetrafluoroethylene, demonstrating the principle of free-radical addition of perfluoroalkyl groups.[1] This was followed by a comprehensive 1953 paper that detailed the synthesis of a range of perfluoroalkyl iodides and other halogenated fluorocarbons, solidifying their status as key synthetic intermediates.[2]

One of the most significant early methods for the preparation of longer-chain perfluoroalkyl iodides was the process of telomerization . This free-radical chain reaction involves the addition of a "telogen" (such as pentafluoroethyl iodide, C₂F₅I) across multiple units of a "taxogen" (such as tetrafluoroethylene, TFE).[3][4] This method, also pioneered by Haszeldine, provided a commercially viable route to a variety of perfluoroalkyl iodides with varying chain lengths, which are crucial for producing fluorinated surfactants and polymers.[3][4]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of perfluoroalkyl iodides has evolved from early laboratory-scale preparations to robust industrial processes. The choice of method often depends on the desired chain length and substitution pattern.

Telomerization of Tetrafluoroethylene

This remains a cornerstone of industrial perfluoroalkyl iodide production. The process typically begins with the synthesis of a short-chain perfluoroalkyl iodide, which then acts as the chain transfer agent in the telomerization reaction.

Synthesis of the Telogen (Pentafluoroethyl Iodide):

A common method for producing the telogen, pentafluoroethyl iodide (C₂F₅I), involves the reaction of tetrafluoroethylene (TFE) with iodine and iodine pentafluoride (IF₅).[3][4]

Experimental Protocol: Synthesis of Pentafluoroethyl Iodide

-

Reaction: 2 I₂ + IF₅ + 5 C₂F₄ → 5 C₂F₅I

-

Procedure: In a suitable pressure reactor, iodine (I₂) and iodine pentafluoride (IF₅) are combined. Gaseous tetrafluoroethylene (C₂F₄) is then introduced into the reactor. The reaction is typically carried out at elevated temperatures and pressures. The product, pentafluoroethyl iodide, is then isolated and purified by distillation. Catalysts, such as metal powders, can be employed to improve reaction efficiency.[4]

Telomerization Reaction:

Once the telogen is obtained, it is reacted with an excess of tetrafluoroethylene to produce a mixture of longer-chain perfluoroalkyl iodides.

Experimental Protocol: Thermal Telomerization of TFE with C₂F₅I

-

Reaction: C₂F₅I + n C₂F₄ → C₂F₅(C₂F₄)ₙI

-

Procedure: A continuous process is often employed using a tubular reactor. The telogen (C₂F₅I) and a portion of the tetrafluoroethylene are fed into the head of the reactor, which is maintained at a high temperature (e.g., 300-360 °C).[4] The remainder of the tetrafluoroethylene is introduced at a point further down the reactor to control the chain length of the products and reduce the formation of high molecular weight polymers.[4] The resulting mixture of perfluoroalkyl iodides is then separated by fractional distillation. The distribution of chain lengths can be influenced by the ratio of telogen to taxogen and the reaction conditions.

Free Radical Addition to Alkenes

The addition of perfluoroalkyl radicals, generated from R_F-I, to unsaturated carbon-carbon bonds is a powerful method for creating more complex fluorinated molecules. This reaction is typically initiated by heat, UV light, or a radical initiator like AIBN or benzoyl peroxide.[5][6]

Experimental Protocol: AIBN-Initiated Addition of n-Perfluoroalkyl Iodide to an Alkene

-

Reactants: n-Perfluoroalkyl iodide (e.g., C₄F₉I), an alkene, and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Procedure: The perfluoroalkyl iodide and the alkene are dissolved in a suitable solvent. AIBN is added, and the mixture is heated (typically around 80 °C) under an inert atmosphere for several hours.[5] The reaction progress can be monitored by techniques such as GC or NMR. Upon completion, the solvent is removed, and the product is purified by distillation or chromatography. Yields for such reactions are often high, frequently exceeding 90%.[5]

Quantitative Data on Perfluoroalkyl Iodide Synthesis

The efficiency of perfluoroalkyl iodide synthesis is highly dependent on the chosen methodology and reaction conditions. The following tables summarize representative quantitative data from the literature.

| Telogen | Taxogen | Initiator/Conditions | Product(s) | Yield (%) | Reference |

| CF₃I | C₂H₄ | UV light | CF₃(C₂H₄)ₙI | - | [1] |

| CF₃I | C₂F₄ | UV light | CF₃(C₂F₄)ₙI | - | [1] |

| C₂F₅I | C₂F₄ | Thermal (300-360 °C) | C₂F₅(C₂F₄)ₙI | High | [4] |

| n-C₄F₉I | Vinyl acetate | AIBN, 50 °C | n-C₄F₉CH₂CH(OAc)I | 96% | [5] |

| I(CF₂)₂I | C₂F₄ | Thermal, 185 °C | I(CF₂)₄I & I(CF₂)₆I | 84% | [5] |

Spectroscopic Characterization

The identification and characterization of perfluoroalkyl iodides rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: This is the most informative technique for characterizing perfluoroalkyl iodides. The chemical shifts are highly sensitive to the electronic environment of the fluorine nuclei. Generally, the CF₂ group alpha to the iodine atom appears at a distinct chemical shift compared to the other CF₂ groups in the chain. The CF₃ group at the terminus of the chain also has a characteristic chemical shift. Chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm).[7][8]

-

¹³C NMR: The carbon signals are also influenced by the attached fluorine and iodine atoms. The carbon atom bonded to iodine shows a characteristic upfield shift due to the heavy atom effect.[9][10]

Table of Typical ¹⁹F NMR Chemical Shifts for Perfluoroalkyl Iodides

| Compound | Group | Chemical Shift (ppm vs. CFCl₃) |

| CF₃I | CF₃ | -5.1 |

| C₂F₅I | CF₃ | ~ -85 |

| CF₂I | ~ -60 | |

| n-C₃F₇I | CF₃ | ~ -81 |

| CF₂ | ~ -127 | |

| CF₂I | ~ -60 |

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of perfluoroalkyl iodides typically does not show a prominent molecular ion peak due to the facile cleavage of the weak C-I bond.[11][12] The fragmentation pattern is dominated by the loss of the iodine atom and subsequent fragmentation of the perfluoroalkyl chain, leading to a series of ions with masses corresponding to CₙF₂ₙ₊₁.

Infrared (IR) Spectroscopy

The C-I stretching vibration in perfluoroalkyl iodides is typically observed in the fingerprint region of the IR spectrum, generally below 600 cm⁻¹.[13][14] The strong C-F stretching vibrations dominate the spectrum, appearing in the region of 1000-1400 cm⁻¹.[13]

Reaction Mechanisms and Pathways

The utility of perfluoroalkyl iodides in synthesis is largely due to their participation in free-radical reactions.

Free-Radical Addition to an Alkene

This mechanism involves the homolytic cleavage of the C-I bond to generate a perfluoroalkyl radical, which then adds to the alkene.

Caption: Free-radical addition of a perfluoroalkyl iodide to an alkene.

Telomerization Workflow

The industrial production of longer-chain perfluoroalkyl iodides follows a multi-step workflow.

Caption: Workflow for the production of perfluoroalkyl iodides via telomerization.

Role in Drug Development and Medicinal Chemistry

The introduction of perfluoroalkyl groups can significantly enhance the therapeutic properties of drug candidates. These groups can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate lipophilicity to optimize pharmacokinetic profiles. Perfluoroalkyl iodides serve as key reagents for incorporating these beneficial motifs.[15]

While direct examples of blockbuster drugs synthesized via a perfluoroalkyl iodide intermediate in the final, marketed synthetic route can be proprietary and less commonly published, the use of perfluoroalkylation as a strategy in drug discovery is widespread.[15][16] For instance, the development of fluorinated analogues of existing drugs to improve their properties often involves synthetic routes where perfluoroalkyl iodides are employed in the early stages of lead optimization.

The versatility of perfluoroalkyl iodides also extends to the synthesis of radiopharmaceuticals. The iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, for use in diagnostic imaging and radiotherapy.

Conclusion

From their initial discovery in the mid-20th century to their current status as indispensable tools in modern organic synthesis, perfluoroalkyl iodides have had a profound impact on chemistry. The pioneering work of researchers like Haszeldine paved the way for the development of robust synthetic methods, such as telomerization, which have enabled the large-scale production of these valuable compounds. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthesis, and reactivity of perfluoroalkyl iodides is essential for harnessing their full potential in the creation of novel molecules with enhanced properties and functions. As the demand for advanced materials and more effective pharmaceuticals continues to grow, the importance of this class of fluorochemical workhorses is set to endure.

References

- 1. 603. The reactions of fluorocarbon radicals. Part I. The reaction of iodotrifluoromethane with ethylene and tetrafluoroethylene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 769. Reactions of fluorocarbon radicals. Part XII. The synthesis of fluorocarbons and of fully fluorinated iodo-, bromo-, and chloroalkanes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. thiele.ruc.dk [thiele.ruc.dk]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 15. nbinno.com [nbinno.com]

- 16. spectrabase.com [spectrabase.com]

Reactivity of the carbon-iodine bond in 2-Iodononafluorobutane

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 2-Iodononafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroalkyl substances (PFAS) are of significant interest in various fields, including pharmaceuticals and materials science, due to the unique properties conferred by fluorine atoms. Among these, perfluoroalkyl iodides serve as crucial building blocks for the introduction of perfluoroalkyl moieties into organic molecules. This guide focuses on the reactivity of the carbon-iodine (C-I) bond in this compound (C₄F₉I), a secondary perfluoroalkyl iodide. Understanding the reactivity of this bond is essential for designing synthetic routes and developing novel fluorinated compounds. While much of the available literature focuses on primary perfluoroalkyl iodides, this guide consolidates the known information and provides insights into the specific reactivity of the secondary isomer, this compound.

Physicochemical Properties

The position of the iodine atom on the perfluorinated butane chain significantly influences the molecule's physical and chemical properties. While specific experimental data for this compound is scarce, we can infer its properties based on the well-characterized 1-iodononafluorobutane and general chemical principles.

Table 1: Physical Properties of Iodononafluorobutanes

| Property | 1-Iodononafluorobutane | This compound (Predicted/Inferred) |

| Molecular Formula | C₄F₉I | C₄F₉I |

| Molecular Weight | 345.93 g/mol | 345.93 g/mol |

| Boiling Point | 66-67 °C | Expected to be slightly lower than the 1-iodo isomer due to increased branching. |

| Density | 2.01 g/mL at 25 °C | Expected to be similar to the 1-iodo isomer. |

| Appearance | Clear, colorless to purple liquid | Expected to be a clear, colorless to purple liquid. |

| C-I Bond Dissociation Energy | ~213 kJ/mol (for a generic C-I bond) | Expected to be slightly lower than in the primary isomer due to the formation of a more stable secondary perfluoroalkyl radical upon homolysis. |

Note: Data for this compound is largely inferred due to a lack of specific experimental values in the reviewed literature.

Reactivity of the Carbon-Iodine Bond

The C-I bond in this compound is the most reactive site in the molecule. Its reactivity is primarily dictated by the bond's weakness and the strong electron-withdrawing nature of the nonafluorobutyl group. The primary modes of reaction are radical reactions and nucleophilic substitutions.

Radical Reactions

The C-I bond in perfluoroalkyl iodides is susceptible to homolytic cleavage to generate a perfluoroalkyl radical.[1] This process can be initiated by heat, UV light, or radical initiators.[1]

The initiation step involves the cleavage of the C-I bond:

C₄F₉I → C₄F₉• + I•

The stability of the resulting secondary nonafluorobutyl radical is a key factor in the reactivity of this compound. Branched perfluoroalkyl radicals are generally considered to be more stable than their linear counterparts, which may lead to a lower activation energy for radical formation compared to 1-iodononafluorobutane.[2]

The generated nonafluoro-sec-butyl radical is a versatile intermediate for introducing the C₄F₉ group into various organic molecules. These reactions are valuable in the synthesis of complex fluorinated compounds.[3]

-

Addition to Alkenes and Alkynes: The C₄F₉• radical can add across the double or triple bonds of unsaturated hydrocarbons.[3] This is a key step in the synthesis of a variety of fluorinated materials.

-

Aromatic Perfluoroalkylation: Arenes can be perfluoroalkylated by reacting them with this compound in the presence of a radical initiator like benzoyl peroxide.[3]

-

C-H Amidation: In the presence of a suitable nitrogen source, the perfluoroalkyl radical can act as a hydrogen abstractor, leading to the formation of a carbon-centered radical that can then be functionalized.

Experimental Protocol: General Procedure for Radical Addition to an Alkene

A mixture of this compound (1.0 eq.), the alkene (1.2 eq.), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq.) in a suitable solvent (e.g., acetonitrile) is degassed and heated under an inert atmosphere. The reaction progress is monitored by GC-MS. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the perfluoroalkylated product.

Table 2: Representative Radical Reactions of Perfluoroalkyl Iodides

| Reaction Type | Substrate | Reagents & Conditions | Product | Yield | Reference |

| Addition to Alkene | 1-Octene | 1-Iodononafluorobutane, AIBN, 80°C | 1-Iodo-2-(nonafluorobutyl)octane | High | [3] |

| Aromatic Perfluoroalkylation | Benzene | 1-Iodononafluorobutane, Benzoyl Peroxide, Acetic Acid | Nonafluorobutylbenzene | 93-99% | [3] |

| C-H Amidation | Cyclohexane | Perfluoroalkyl iodide, Amide, Radical Initiator | N-(perfluoroalkyl)cyclohexylamide | Varies | General Reaction |

Nucleophilic Substitution Reactions

The iodine atom in this compound can be displaced by a variety of nucleophiles.[1] However, nucleophilic substitution at a secondary carbon is generally more challenging than at a primary carbon due to increased steric hindrance. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, leaving group, and solvent.[4]

-

Sₙ2 Mechanism: A one-step process where the nucleophile attacks the carbon atom at the same time as the iodide leaving group departs. This mechanism is favored by strong, small nucleophiles and aprotic solvents. For this compound, the steric bulk around the secondary carbon may hinder the backside attack required for an Sₙ2 reaction.

-

Sₙ1 Mechanism: A two-step process involving the formation of a carbocation intermediate. This mechanism is favored by weak nucleophiles and protic solvents. The stability of the secondary nonafluorobutyl carbocation would be a critical factor. The strong electron-withdrawing effect of the perfluoroalkyl group would destabilize the adjacent carbocation, making the Sₙ1 pathway less likely.

Experimental Protocol: General Procedure for Nucleophilic Substitution

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF), the nucleophile (1.1 eq.) is added. The reaction mixture is stirred at an appropriate temperature (e.g., room temperature to 80°C) and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Table 3: Potential Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Expected Reactivity |

| RO⁻ (Alkoxide) | Ether | Moderate, potential for elimination side reactions. |

| CN⁻ (Cyanide) | Nitrile | Good, a common method for C-C bond formation. |

| N₃⁻ (Azide) | Azide | Good, useful for introducing nitrogen. |

| RCOO⁻ (Carboxylate) | Ester | Moderate, depends on the nucleophilicity of the carboxylate. |

| RSH (Thiol) | Thioether | Good, thiols are generally strong nucleophiles. |

Note: This table represents potential reactions. The actual reactivity and yields would need to be determined experimentally.

Synthesis of this compound

Specific, detailed experimental protocols for the synthesis of this compound are not widely reported. However, a general method for the synthesis of secondary perfluoroalkyl iodides involves the reaction of a perfluoroalkene with iodine and a fluoride source. Another approach could be the decarboxylative iodination of a suitable perfluorinated carboxylic acid.

A reported synthesis for a secondary poly-HFPO iodide involves the elimination of CF₃COF from a precursor at high temperatures, which suggests a potential route for other secondary perfluoroalkyl iodides.[3]

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of this compound. While a full experimental dataset is not available in the reviewed literature, the expected spectroscopic features can be predicted.

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹⁹F NMR | Complex multiplets are expected due to the various magnetically non-equivalent fluorine atoms and their coupling to each other. The CF₂ and CF₃ groups will show distinct chemical shifts. |

| ¹³C NMR | Four distinct carbon signals are expected. The carbon bonded to iodine (C-I) will be significantly shifted downfield. |